molecular formula C16H13BrN2 B3185685 6-Bromo-8-methyl-2-phenylquinolin-4-amine CAS No. 1189105-46-1

6-Bromo-8-methyl-2-phenylquinolin-4-amine

Cat. No. B3185685
CAS RN: 1189105-46-1
M. Wt: 313.19 g/mol
InChI Key: DVUGBRULQQOENQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline and its analogues, such as 6-Bromo-8-methyl-2-phenylquinolin-4-amine, has been a topic of interest in the field of organic chemistry. Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach. Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

The molecular structure of 6-Bromo-8-methyl-2-phenylquinolin-4-amine is characterized by a quinoline core, which is a heterocyclic aromatic compound with a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

The chemical reactions involving quinoline and its analogues are complex, involving a multitude of species and a vast array of reaction products. The significance of reactions within this highly nonlinear framework remains a formidable challenge .

properties

CAS RN

1189105-46-1

Product Name

6-Bromo-8-methyl-2-phenylquinolin-4-amine

Molecular Formula

C16H13BrN2

Molecular Weight

313.19 g/mol

IUPAC Name

6-bromo-8-methyl-2-phenylquinolin-4-amine

InChI

InChI=1S/C16H13BrN2/c1-10-7-12(17)8-13-14(18)9-15(19-16(10)13)11-5-3-2-4-6-11/h2-9H,1H3,(H2,18,19)

InChI Key

DVUGBRULQQOENQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C1N=C(C=C2N)C3=CC=CC=C3)Br

Canonical SMILES

CC1=CC(=CC2=C1N=C(C=C2N)C3=CC=CC=C3)Br

Origin of Product

United States

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